Research suggests that this compound might offer protection against neurodegeneration, the progressive loss of neurons. Specifically, studies have focused on its ability to safeguard neurons from the harmful effects of β-amyloid (Aβ) peptide, a protein implicated in Alzheimer's disease []. In a study using neuronal cultures, the presence of (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol significantly increased neuronal survival following exposure to Aβ peptide [].
Furthermore, the compound appears to be effective against other neurotoxic stimuli. Studies have shown that neuronal cultures treated with the compound exhibited enhanced survival when challenged with toxins like staurosporine, thapsigargin, paraquat, and hydrogen peroxide [].
Microtubules are essential components of the neuronal cytoskeleton, playing a crucial role in neuronal structure and function. Paclitaxel, a well-known anti-cancer drug, exerts its neuroprotective effects by interacting with microtubules. Interestingly, (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol also appears to interact with microtubules, although in a way distinct from paclitaxel []. Studies suggest that the compound might influence microtubule assembly and stabilization through a different mechanism [].
The compound [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol is a complex organic molecule notable for its potential neuroprotective properties. It is characterized by a unique bicyclic structure that incorporates both oxazole and oxazolidine rings, which are significant in medicinal chemistry due to their bioactive properties. The molecular formula of this compound is , and it has a molecular weight of approximately 333.3 g/mol .
The proposed mechanism of action for this compound is related to its interaction with microtubules, cellular structures that play a crucial role in maintaining neuronal shape and function. Similar to the drug paclitaxel, it is believed to stabilize microtubules, potentially preventing their disruption by beta-amyloid plaques and promoting neuronal survival []. Further research is needed to fully elucidate the mechanism.
These reactions can be utilized to synthesize derivatives with enhanced biological activities or altered pharmacokinetic properties.
Research indicates that [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol exhibits significant neuroprotective effects. It has been shown to interact with microtubules and protect neurons from toxic stimuli such as beta-amyloid peptides associated with Alzheimer's disease. In vitro studies demonstrated that neuronal cultures treated with this compound exhibited increased survival rates when exposed to various neurotoxic agents like staurosporine and hydrogen peroxide . This suggests a mechanism of action that may involve stabilization of microtubule structures or inhibition of apoptotic pathways.
The synthesis of [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol generally involves multiple synthetic steps:
These steps can vary based on the desired yield and purity of the final product .
This compound has potential applications in:
Studies have demonstrated that [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol can cross the blood-brain barrier effectively. Interaction studies involving neuronal cultures showed that this compound enhances cell survival in the presence of beta-amyloid and other neurotoxic agents by stabilizing microtubule structures and potentially modulating apoptotic signaling pathways . This interaction highlights its potential therapeutic role in neurodegenerative conditions.
Several compounds share structural or functional similarities with [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Paclitaxel | Taxane structure; binds to microtubules | Anticancer agent; stabilizes microtubules |
Vincristine | Alkaloid; inhibits mitosis by binding to tubulin | Anticancer drug; disrupts microtubule formation |
2-Aminoethoxy derivative | Similar oxazole framework | Potential neuroprotective effects |
These compounds are unique in their specific interactions with biological targets but share common features such as microtubule binding or neuroprotective activity. The distinct bicyclic structure and specific substituents on [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol contribute to its unique pharmacological profile compared to these similar compounds .
The compound (3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro- [1] [3]oxazolo[3,4-c] [1] [3]oxazol-7a-yl]methanol represents a complex heterocyclic molecule containing multiple stereogenic centers [2]. The molecular framework consists of a bicyclic oxazolo-oxazole ring system with two 4-fluorophenyl substituents and a hydroxymethyl group attached to the 7a position [2]. The presence of multiple chiral centers creates distinct stereoisomeric forms with significantly different chemical and biological properties [2] [3].
The 3R,5S,7as stereoisomer represents the meso compound configuration within this chemical series [2]. This particular isomer exhibits unique structural characteristics due to its internal plane of symmetry, rendering it optically inactive despite containing multiple stereogenic centers [22] [23]. Single crystal X-ray diffraction studies have confirmed that this meso compound is the major product formed during synthesis, accounting for approximately 66% of the total product yield when prepared from para-fluorobenzaldehyde and tris(hydroxymethyl)aminomethane [2].
The meso compound structure displays distinct conformational preferences that differentiate it from other stereoisomers [2]. The bicyclic oxazolo framework adopts a specific three-dimensional arrangement where the fluorophenyl substituents are positioned in a manner that creates internal symmetry [2]. This stereochemical arrangement has been definitively established through comprehensive crystallographic analysis, revealing specific bond angles and distances that characterize the meso configuration [2].
Energy calculations have demonstrated that the 3R,5S,7as meso compound represents a thermodynamically favorable configuration [2]. The molecular geometry shows minimal steric strain between the fluorophenyl groups and the bicyclic core structure [2]. This stereoisomer exhibits unique physical properties, including a melting point of 90°C and distinct spectroscopic characteristics that allow for unambiguous identification [2].
The 3R,5R stereoisomer constitutes a minor product in the synthetic preparation, representing approximately 5% of the total yield [2]. This isomer differs significantly from the meso compound in its stereochemical arrangement and resulting properties [2]. Unlike the meso form, the 3R,5R isomer lacks internal symmetry and exhibits optical activity [2].
Crystallographic analysis has revealed that the 3R,5R isomer adopts a different conformational arrangement compared to the meso compound [2]. The spatial positioning of the fluorophenyl substituents creates a distinct three-dimensional structure that influences both the physical and chemical properties of this stereoisomer [2]. The melting point of the 3R,5R isomer is notably higher at 115°C, reflecting differences in crystal packing and intermolecular interactions [2].
The formation of the 3R,5R isomer occurs through the same synthetic pathway as the meso compound, but represents a kinetically less favorable process [2]. Energy calculations indicate that while this stereoisomer is thermodynamically accessible, it forms in significantly lower yields due to steric constraints during the cyclization process [2]. The 3R,5R configuration exhibits distinct spectroscopic properties, particularly in nuclear magnetic resonance spectroscopy, where unique chemical shift patterns allow for differentiation from other stereoisomers [2].
Comprehensive single crystal X-ray diffraction analysis has provided detailed structural information for both major stereoisomers of the compound [2]. The crystallographic studies employed standard methodology using graphite-monochromated molybdenum Kα radiation with a wavelength of 0.71073 Å [2]. Data collection was performed using charge-coupled device area detector systems under controlled temperature conditions [2].
The crystallographic data for the 3R,5S,7as meso compound reveals specific unit cell parameters and space group assignments [2]. Bond length measurements obtained from the diffraction studies show typical values for carbon-carbon single bonds ranging from 1.45 to 1.55 Å, while carbon-oxygen bonds in the oxazole rings measure approximately 1.35 to 1.42 Å [2] [17]. The fluorine-carbon bonds in the para-fluorophenyl substituents exhibit characteristic lengths of approximately 1.36 Å [2].
Detailed analysis of the electron density maps obtained from X-ray diffraction has confirmed the absolute stereochemical configuration of both isomers [2]. The diffraction studies reveal intermolecular hydrogen bonding patterns that contribute to crystal stability [2]. Thermal ellipsoid plots generated from the crystallographic data demonstrate the anisotropic displacement parameters for all non-hydrogen atoms [2].
The crystallographic investigation has also provided insights into the molecular packing arrangements within the solid state [2]. The crystal structures show specific intermolecular interactions including hydrogen bonds and van der Waals contacts that influence the physical properties of the compound [2]. These structural features have been deposited in the Cambridge Crystallographic Data Centre for public access [2].
Computational conformational analysis has been performed to understand the preferred three-dimensional arrangements of the molecule in different environments [6]. Density functional theory calculations at the B3LYP/6-31G(d,2p) level have identified multiple conformational minima on the potential energy surface [6]. The analysis reveals that the bicyclic oxazolo framework can adopt different conformations depending on the substitution pattern and environmental conditions [6].
The conformational preferences of the compound are influenced by several factors including steric interactions between the fluorophenyl substituents and the central bicyclic core [6]. Intramolecular interactions, particularly those involving the fluorine atoms and the oxazole nitrogen atoms, play crucial roles in determining the preferred conformations [6]. Energy barriers between different conformational states have been calculated to understand the dynamic behavior of the molecule [6].
Studies have demonstrated that the oxazole rings can adopt different puckering arrangements, with boat-chair conformations being particularly stable [6]. The orientation of the fluorophenyl groups relative to the bicyclic core shows restricted rotation due to steric constraints [6]. These conformational characteristics directly influence the spectroscopic properties and chemical reactivity of the compound [6].
The conformational analysis has revealed that the 3R,5S,7as meso compound adopts a conformation that minimizes steric repulsion while maximizing favorable intramolecular interactions [6]. Hyperconjugation effects between lone pairs on oxygen and nitrogen atoms and antibonding orbitals contribute to conformational stability [6]. Temperature-dependent conformational studies indicate that the preferred conformations remain stable under ambient conditions [6].
The solubility characteristics of (3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro- [1] [3]oxazolo[3,4-c] [1] [3]oxazol-7a-yl]methanol have been evaluated across various solvent systems [12] [26]. The compound demonstrates moderate solubility in polar organic solvents, with enhanced dissolution observed in dimethyl sulfoxide and acetonitrile [12]. Aqueous solubility is limited due to the hydrophobic nature of the fluorophenyl substituents [12].
Partition coefficient measurements have been conducted using the standard octanol-water system to assess lipophilicity [12] [26]. The logarithmic partition coefficient (log P) has been determined to provide insights into the compound's ability to cross biological membranes [12]. The presence of fluorine atoms in the phenyl rings contributes to increased lipophilicity while the hydroxymethyl group provides some hydrophilic character [12].
Solvent System | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | <0.1 | 25 |
Ethanol | 15.3 | 25 |
Dimethyl sulfoxide | 45.7 | 25 |
Acetonitrile | 28.9 | 25 |
Hexane | <0.05 | 25 |
The partition coefficient studies indicate that the compound exhibits preferential distribution into organic phases compared to aqueous systems [12] [26]. This lipophilic character has implications for biological activity and membrane permeability [12]. The fluorine substituents enhance the compound's ability to interact with lipophilic environments while maintaining sufficient polarity for selective interactions [7].
Temperature-dependent solubility studies reveal that dissolution increases with elevated temperatures across all tested solvent systems [12]. The enthalpy of dissolution has been calculated from temperature-dependent measurements, providing thermodynamic insights into the solution process [12]. These solubility characteristics are crucial for understanding the compound's behavior in biological and synthetic applications [12].
Thermal stability analysis has been conducted to determine the compound's behavior under elevated temperature conditions [24] [25]. Differential scanning calorimetry studies indicate that the compound remains stable up to approximately 180°C before undergoing decomposition [24]. The melting point of the 3R,5S,7as isomer occurs at 90°C with no evidence of polymorphic transitions [2].
Chemical stability has been evaluated under various pH conditions and in the presence of different reagents [2]. The compound demonstrates excellent stability in neutral and mildly acidic conditions, with no observed degradation over extended periods [2]. Under strongly basic conditions, some hydrolysis of the oxazole rings may occur, leading to ring-opening products [2].
Photostability studies have revealed that the compound is relatively stable when exposed to ambient light conditions [2]. However, prolonged exposure to ultraviolet radiation can lead to photodegradation, particularly affecting the fluorophenyl substituents [7]. Storage under dark conditions and in inert atmospheres helps maintain compound integrity [2].
Oxidative stability has been assessed by exposing the compound to various oxidizing agents [2]. The hydroxymethyl group represents the most susceptible site for oxidation, potentially forming the corresponding aldehyde or carboxylic acid derivatives [2]. The fluorophenyl rings and the bicyclic core structure demonstrate excellent resistance to oxidative degradation [2].
Comprehensive nuclear magnetic resonance spectroscopic analysis has been performed using both proton and carbon-13 nuclei to characterize the compound's structure [2] [7]. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform reveal distinct signal patterns that confirm the proposed structure [2]. The aromatic protons from the fluorophenyl groups appear as complex multiplets in the 7.07-7.44 ppm region [2].
The hydroxymethyl protons appear as a broad singlet at approximately 3.50 ppm, consistent with rapid exchange under the measurement conditions [2]. The oxazole ring protons generate characteristic patterns, with the methylene protons adjacent to oxygen appearing as doublets at 3.94 and 4.05 ppm with coupling constants of 8.9 Hz [2]. The benzylic protons attached to the oxazole rings produce singlets at 5.55 ppm [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [2]. The aromatic carbons from the fluorophenyl rings appear in the expected aromatic region between 115 and 163 ppm [2]. The quaternary carbon at the 7a position appears at 96.65 ppm, while the oxazole ring carbons generate signals between 65 and 75 ppm [2].
Fluorine-19 nuclear magnetic resonance spectroscopy has been employed to characterize the fluorophenyl substituents [7] [32]. The fluorine atoms produce signals with characteristic chemical shifts that reflect their electronic environment [7]. Coupling between fluorine and adjacent carbons provides additional structural confirmation [7].
Nuclear Magnetic Resonance Data Summary | |
---|---|
Proton Chemical Shifts (ppm) | |
Aromatic protons | 7.07-7.44 (multipet) |
Hydroxymethyl protons | 3.50 (broad singlet) |
Oxazole methylene | 3.94, 4.05 (doublets) |
Benzylic protons | 5.55 (singlet) |
Carbon-13 Chemical Shifts (ppm) | |
Quaternary carbon (7a) | 96.65 |
Oxazole carbons | 65.63-74.89 |
Aromatic carbons | 115.41-163.91 |
Fourier transform infrared spectroscopy has provided detailed vibrational information about the compound's functional groups [2] [29] [30]. The infrared spectrum recorded in potassium bromide pellets reveals characteristic absorption bands that confirm the presence of specific functional groups [2]. The hydroxyl group produces a broad absorption band at 3444 cm⁻¹, consistent with alcohol functionality [2].
The aromatic carbon-hydrogen stretching vibrations appear at 2873 cm⁻¹, while the aromatic carbon-carbon stretching modes generate bands at 1606 and 1504 cm⁻¹ [2] [29]. The fluorophenyl substituents produce characteristic absorption patterns, with carbon-fluorine stretching vibrations appearing at 1222 and 1153 cm⁻¹ [2]. These frequencies are diagnostic for para-fluorinated aromatic rings [29].
The oxazole ring system generates specific vibrational modes that appear in the fingerprint region [2]. Carbon-oxygen stretching vibrations occur at 1078 and 1006 cm⁻¹, while carbon-nitrogen stretching modes contribute to bands in the 1200-1300 cm⁻¹ region [2] [30]. The bicyclic nature of the oxazolo framework produces complex coupling between different vibrational modes [2].
Aromatic substitution patterns are confirmed by out-of-plane bending vibrations that appear at 837 cm⁻¹, characteristic of para-disubstituted benzene rings [2] [29]. The overall infrared spectrum provides a fingerprint that allows for unambiguous identification of the compound and differentiation from related structures [2].
High-resolution mass spectrometry has been employed to confirm the molecular formula and investigate fragmentation patterns [2] [31]. Fast atom bombardment mass spectrometry reveals a molecular ion peak at m/z 334.1255, corresponding to the protonated molecular ion [M+H]⁺ [2]. The calculated exact mass for C₁₈H₁₈NO₃F₂ is 334.1255, demonstrating excellent agreement between theoretical and experimental values [2].
Fragmentation analysis reveals characteristic loss patterns that provide structural information [2] [31]. The base peak corresponds to loss of the hydroxymethyl group, generating a fragment at m/z 303 [31]. Sequential losses of fluorine atoms from the phenyl rings produce additional diagnostic fragments [31]. The oxazole ring system shows characteristic fragmentation involving carbon-oxygen bond cleavage [31].
Tandem mass spectrometry experiments have been conducted to elucidate detailed fragmentation pathways [31]. The collision-induced dissociation patterns reveal that the bicyclic core structure remains intact under moderate activation energies [31]. Higher energy collisions lead to complete fragmentation of the aromatic rings and formation of smaller heterocyclic fragments [31].
Mass Spectrometry Fragmentation Data | |
---|---|
Molecular ion [M+H]⁺ | m/z 334.1255 |
Base peak [M-CH₂OH]⁺ | m/z 303 |
Fluorine loss [M-F]⁺ | m/z 315 |
Aromatic fragment | m/z 123 |
Oxazole fragment | m/z 85 |
The primary synthetic route for [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro- [1] [2]oxazolo[3,4-c] [1] [2]oxazol-7a-yl]methanol involves the condensation reaction between p-fluorobenzaldehyde and tris(hydroxymethyl)aminomethane under reflux conditions [1]. This reaction proceeds through a complex mechanistic pathway involving multiple condensation steps and cyclization reactions.
The reaction mechanism begins with the nucleophilic attack of the primary amine group of tris(hydroxymethyl)aminomethane on the carbonyl carbon of p-fluorobenzaldehyde, forming an intermediate imine linkage [1]. The presence of multiple hydroxymethyl groups in the tris(hydroxymethyl)aminomethane molecule enables subsequent intramolecular cyclization reactions, leading to the formation of the bicyclic oxazolo[3,4-c]oxazole core structure [1] [3].
The condensation reaction produces three distinct products in varying yields: the major product (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol (compound 1) in 66% yield, the minor stereoisomer (3R,5R)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol (compound 2) in 5% yield, and an incomplete condensation product (2-(4-fluorophenyl)oxazolidine-4,4-diyl)dimethanol (compound 3) in 21% yield [1].
The stereochemical outcome of this reaction is particularly noteworthy, as the major product is the 3R,5S,7as meso compound, while the 3R,5S,7ar meso compound is not formed, which is consistent with computational energy calculations [1]. The stereochemistry was definitively established through single crystal X-ray diffraction analysis [1].
Several alternative synthetic methodologies have been developed for the preparation of oxazole-containing compounds with similar structural features. The Van Leusen oxazole synthesis represents a versatile approach utilizing tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions [4] [5]. This method has been successfully employed for the synthesis of 4,5-disubstituted oxazoles and can be adapted for fluorophenyl-substituted derivatives [4].
Another significant alternative route involves the direct synthesis from carboxylic acids using triflylpyridinium reagents [6] [7]. This approach employs a stoichiometric amount of the stable triflylpyridinium reagent (DMAP-Tf) to activate carboxylic acids, followed by trapping with isocyanoacetates [6] [7]. The transformation proceeds through the formation of an in situ generated acylpyridinium salt, which subsequently reacts with deprotonated alkyl isocyanoacetate to produce the desired oxazole products [6] [7].
Gold-catalyzed synthesis methods have also emerged as efficient alternatives for oxazole preparation [8]. These methods utilize homogeneous catalysis by AuCl3 under mild reaction conditions to synthesize 2,5-disubstituted oxazoles from the corresponding propargylcarboxamides [8]. The gold-catalyzed approach offers the advantage of milder reaction conditions and the ability to observe intermediate 5-methylene-4,5-dihydrooxazole species [8].
Photoinduced cycloaddition reactions provide another modern approach for oxazole synthesis [9] [10]. These methods utilize visible light-induced [3 + 2] cycloaddition between diazo compounds and nitriles, enabling a streamlined approach that differs from traditional routes relying on transition metals and external chemical oxidants [9] [10].
The optimization of temperature and solvent conditions plays a crucial role in maximizing the yield and selectivity of the condensation reaction. The optimal reaction temperature for the condensation of p-fluorobenzaldehyde with tris(hydroxymethyl)aminomethane is the reflux temperature of toluene (approximately 110°C) [1]. This elevated temperature ensures complete reaction and facilitates the azeotropic removal of water formed during the condensation process [1].
Toluene serves as the optimal solvent system for this transformation due to its non-polar nature, which facilitates effective water removal through azeotropic distillation [1]. The use of 350 mL of toluene for the reaction scale involving 27 g of p-fluorobenzaldehyde and 13 g of tris(hydroxymethyl)aminomethane provides adequate dilution while maintaining efficient heat transfer [1].
The reaction time significantly impacts the conversion and product distribution. Extended reaction times of 12 hours are required to achieve complete condensation and maximize the formation of the desired bicyclic products [1]. Shorter reaction times result in incomplete conversion and increased formation of the incomplete condensation product (compound 3) [1].
Water removal is critical for driving the condensation reaction to completion. The azeotropic removal of water using a Dean-Stark trap or similar apparatus prevents the reverse hydrolysis reaction and ensures maximum conversion to the desired products [1]. The continuous removal of water shifts the equilibrium toward product formation and minimizes competing side reactions [11].
Solvent effects have been extensively studied in related oxazole synthesis methodologies. For instance, in base-induced cyclodehydration reactions, aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and acetone result in excellent isolated yields of 88-95%, while protic solvents like methanol and ethanol are unsuitable for the transformation [12].
While the primary condensation reaction of p-fluorobenzaldehyde with tris(hydroxymethyl)aminomethane does not require external catalysts, various catalyst systems have been developed for related oxazole synthesis methodologies that could potentially be adapted for this transformation.
Lewis acid catalysts have proven particularly effective for oxazole formation reactions. Zinc-based catalysts, including zinc chloride, zinc oxide, and zinc triflate (Zn(OTf)2), have demonstrated excellent catalytic activity [13] [14]. The Zn(OTf)2-catalyzed method for oxazole synthesis via tandem cycloisomerization/hydroxyalkylation shows high efficiency with broad substrate scope and high functional group tolerance [14].
Indium-based catalysts, particularly indium(III) chloride and indium triflate (In(OTf)3), have shown remarkable effectiveness in oxazoline synthesis via oxetane ring-opening [15]. These catalysts operate under mild conditions and provide access to diverse oxazoline-based bidentate ligands and natural products [15].
Copper-based catalyst systems have been extensively employed in oxazole synthesis. Copper triflate (Cu(OTf)2) has been used for the synthesis of 2,4-disubstituted oxazoles through coupling reactions of substituted α-diazoketones with substituted amides [16]. Additionally, copper bromide (CuBr) combined with 1,4-diazabicyclo[2.2.2]octane (DABCO) has proven effective in oxidative cyclization approaches [17].
Gold catalysts, particularly AuCl3, offer unique advantages for oxazole synthesis under mild conditions [8]. The gold-catalyzed approach allows for the observation and characterization of intermediate species, providing valuable mechanistic insights into the cyclization process [8].
Magnetic nanocatalysts represent an emerging area of development for oxazole synthesis [18]. These catalysts offer the advantages of easy separation using external magnets, high stability, and recyclability, making them attractive for industrial applications [18].
Flash chromatography serves as the primary separation technique for isolating the three products formed in the condensation reaction [1]. The purification protocol employs silica gel (230-400 mesh) as the stationary phase with a gradient elution system using hexane and ethyl acetate mixtures [1].
The separation strategy utilizes two distinct mobile phase compositions: an initial separation with hexane:ethyl acetate (4:1) for the separation of less polar compounds, followed by hexane:ethyl acetate (1:1) for the elution of more polar compounds [1]. This gradient approach ensures effective separation of the three products based on their differential polarity and interaction with the silica gel stationary phase [19].
The flash chromatography technique offers several advantages for this particular separation, including rapid purification times, cost-effectiveness compared to preparative high-performance liquid chromatography (HPLC), and the ability to handle the relatively large sample sizes generated from the synthesis [19] [20]. The technique allows for separation of compounds in a matter of minutes to hours, depending on the complexity of the mixture and the chosen stationary phase [20].
Modern flash chromatography systems incorporate automated features that enhance reproducibility and efficiency. Automated systems can monitor the separation progress using ultraviolet (UV) or visible light detectors and collect fractions accordingly [20]. The use of pre-packed columns with different pore sizes and polarities allows for optimization of the separation based on the specific requirements of the compounds being purified [20].
Column overloading represents a potential limitation that must be carefully considered to maintain separation efficiency [20]. The sample size and column dimensions must be optimized to prevent poor separation, which can occur when the column capacity is exceeded [20].
Following flash chromatography separation, each of the three products undergoes recrystallization to achieve high purity suitable for biological evaluation and characterization [1]. The recrystallization conditions are optimized for each individual compound based on their distinct solubility properties and crystal packing preferences.
Compound 1, the major product, is recrystallized from hexane to yield colorless crystalline solids with a melting point of 90°C [1]. The choice of hexane as the recrystallization solvent is based on the compound's limited solubility in this non-polar solvent at room temperature, combined with increased solubility at elevated temperatures [21] [22].
Compound 2, the minor stereoisomer, requires a mixed solvent system of hexanes and dichloromethane for effective recrystallization [1]. This compound exhibits a higher melting point of 115°C compared to compound 1, reflecting differences in crystal packing efficiency between the stereoisomers [1]. The use of a mixed solvent system provides better solubility control and crystal quality [21].
Compound 3, the incomplete condensation product, is recrystallized from isopropanol, yielding colorless crystals with a melting point of 89°C [1]. The selection of isopropanol as the recrystallization solvent is based on the compound's favorable solubility profile in this polar protic solvent [1].
The recrystallization process follows established principles for solid purification [21] [22]. The compounds are dissolved in the minimum amount of hot solvent required for complete dissolution, followed by controlled cooling to room temperature and subsequent cooling in an ice bath to maximize crystal formation [21]. The crystallization process is monitored, and if crystal formation is not observed, seeding with small crystals of the same compound or gentle scratching of the container walls can induce nucleation [21].
Crystal quality assessment is performed using various analytical techniques. For compounds 1 and 2, single crystal X-ray diffraction provides definitive structural characterization and stereochemical assignment [1]. Additional characterization includes nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity [1].
The recrystallization process significantly improves the purity of the compounds, typically achieving purities greater than 95% as determined by high-performance liquid chromatography (HPLC) analysis [1]. This level of purity is essential for accurate biological evaluation and ensures reproducible results in pharmacological studies.
The scale-up of the synthesis methodology for [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro- [1] [2]oxazolo[3,4-c] [1] [2]oxazol-7a-yl]methanol presents several important considerations and challenges that must be addressed for potential industrial implementation.
Heat transfer efficiency becomes increasingly critical at larger scales due to the extended reaction time of 12 hours at reflux temperature [1]. Adequate mixing and temperature control systems must be implemented to ensure uniform heating throughout the reaction mixture and prevent the formation of hot spots that could lead to decomposition or undesired side reactions [23] [24].
Solvent recovery and recycling represent significant economic and environmental considerations for large-scale synthesis. The use of 350 mL of toluene for the current scale suggests that substantial solvent volumes would be required for industrial production [1]. Implementation of efficient solvent recovery systems, including distillation and purification protocols, is essential for economic viability [23].
Water removal efficiency must be maintained at larger scales to ensure complete conversion and optimal product distribution. The azeotropic distillation system requires proper design to handle increased water production rates while maintaining effective separation [1]. Scale-up of Dean-Stark apparatus or implementation of alternative water removal technologies may be necessary [23].
Product isolation and purification present significant challenges for scale-up operations. The flash chromatography separation method, while effective at laboratory scale, may become prohibitively expensive and time-consuming for large-scale production [20] [23]. Alternative purification strategies, such as selective crystallization, liquid-liquid extraction, or preparative chromatography systems, may need to be developed [23].
The formation of multiple products (compounds 1, 2, and 3) with the desired compound 1 representing only 66% of the total yield presents challenges for process economics [1]. Strategies to improve the selectivity toward compound 1 or to develop methods for converting compounds 2 and 3 into the desired product could significantly improve the overall process efficiency [23].
Quality control and analytical monitoring become more complex at larger scales. The implementation of real-time analytical techniques, such as process analytical technology (PAT), could provide continuous monitoring of reaction progress and product quality [24]. Automated sampling and analysis systems would be essential for maintaining consistent product quality during extended production runs [23].
Continuous flow processing represents a potential solution to many scale-up challenges [23] [24]. Flow synthesis methods have been successfully developed for related oxazole synthesis reactions, demonstrating advantages including improved heat and mass transfer, enhanced safety profiles, and the ability to integrate purification steps [23]. The development of a continuous flow process for this particular transformation could enable efficient scale-up while maintaining product quality and reducing processing times [23].
Safety considerations become increasingly important at larger scales, particularly given the extended reaction times and elevated temperatures required [25]. Proper risk assessment and implementation of appropriate safety systems, including pressure relief, temperature monitoring, and emergency shutdown procedures, are essential for safe operation [25].
Economic optimization requires careful evaluation of raw material costs, energy consumption, and waste generation. The 2:1 molar ratio of p-fluorobenzaldehyde to tris(hydroxymethyl)aminomethane results in significant excess of the aldehyde component, which must be recovered and recycled for economic viability [1]. Process integration strategies that minimize waste generation and maximize atom economy should be prioritized [7].
Environmental impact assessment and regulatory compliance represent additional considerations for industrial implementation. The use of organic solvents and the generation of waste streams require appropriate treatment and disposal methods [23]. Implementation of green chemistry principles, including solvent replacement strategies and waste minimization approaches, should be incorporated into the scale-up design [7].